2-Bromo-6-fluoroquinazoline
Description
Contextual Significance of Quinazoline (B50416) Heterocycles in Advanced Chemical Research
Quinazoline derivatives are a significant class of heterocyclic compounds due to their presence in a multitude of biologically active molecules. mdpi.comnih.gov The quinazoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. researchgate.net This has led to the development of numerous therapeutic agents with a quinazoline base. mdpi.comnih.gov The stability of the quinazoline nucleus makes it an ideal foundation for the introduction of various functional groups to create novel compounds with diverse pharmacological activities. omicsonline.orgekb.eg
Foundational Aspects of Halogen Substitution in Heteroaromatic Systems
The substitution of hydrogen atoms with halogens in heteroaromatic systems is a fundamental strategy in organic chemistry to modulate the physicochemical properties of a molecule. Halogens, being highly electronegative, exert a strong influence on the electron distribution within the aromatic ring. This can affect the molecule's reactivity, stability, and biological activity. masterorganicchemistry.commdpi.com
Specifically, halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is because while their electronegativity withdraws electron density from the ring, making it less reactive, their lone pairs can stabilize the carbocation intermediate formed during ortho and para attack through resonance. masterorganicchemistry.com The introduction of halogens like bromine and fluorine is a common tactic in the synthesis of (hetero)aryl halides, which are crucial precursors for cross-coupling reactions. rsc.org
Scope and Research Focus on 2-Bromo-6-fluoroquinazoline within Contemporary Organic Chemistry
The primary research focus on this compound lies in its utility as a key intermediate. It serves as a starting material for the creation of a diverse range of substituted quinazolines, which are then investigated for their potential applications, particularly in the development of kinase inhibitors for targeted cancer therapies. ekb.egnih.govnih.gov The strategic placement of the bromo and fluoro groups provides chemists with a powerful tool for the rational design and synthesis of novel chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-bromo-6-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H |
InChI Key |
QUSHEIZMMSFYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)Br |
Origin of Product |
United States |
Chemical Reactivity and Advanced Functionalization of 2 Bromo 6 Fluoroquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. pressbooks.pub In the context of 2-Bromo-6-fluoroquinazoline, SNAr reactions provide a direct pathway to introduce a variety of nucleophiles onto the quinazoline (B50416) core.
Regioselective Halogen Displacement on the Quinazoline Core
The quinazoline ring system, being electron-deficient, is inherently activated towards nucleophilic attack. In this compound, the C2 and C4 positions are the most electrophilic and therefore the most likely sites for nucleophilic attack. The presence of the bromine atom at the C2 position makes it a prime target for displacement by nucleophiles. This regioselectivity is a key feature in the synthetic utility of this compound.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group, in this case, the bromide ion, restores the aromaticity of the ring. The rate of this reaction is often dependent on the stability of the Meisenheimer complex. pressbooks.pub
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. fishersci.esresearchgate.net For this compound, these reactions, particularly the Suzuki-Miyaura coupling, offer a powerful tool for diversification.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.esnih.govsnnu.edu.cn This reaction is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance. researchgate.netnih.govnih.gov
Site-Selectivity in Polyhalogenated Quinazolines (e.g., C2 versus C6 positions)
In polyhalogenated systems like this compound, achieving site-selectivity in cross-coupling reactions is a significant challenge and a key aspect of its synthetic utility. The relative reactivity of the C-Br and C-F bonds towards palladium catalysts dictates the outcome of the reaction. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order: I > Br > Cl > F. fishersci.es Consequently, in this compound, the C2-Br bond is significantly more reactive than the C6-F bond in Suzuki-Miyaura reactions. This difference in reactivity allows for selective coupling at the C2 position while leaving the C6-fluoro substituent intact for potential subsequent transformations.
Studies on other polyhalogenated heterocycles have demonstrated that site-selectivity can often be controlled by carefully choosing the palladium catalyst, ligands, and reaction conditions. researchgate.netuni-rostock.deacs.org For instance, in some cases, varying the phosphine (B1218219) ligand on the palladium catalyst can switch the site of arylation. acs.org
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | Moderate to High |
This table is illustrative and represents typical conditions for Suzuki-Miyaura reactions. Actual yields may vary based on specific substrates and precise reaction conditions.
Mechanistic Insights into Reactivity Trends for Aryl Halides
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. yonedalabs.com The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound). The rate of this step is highly dependent on the nature of the halide, with the C-Br bond being more susceptible to oxidative addition than the C-F bond. This is the primary reason for the observed site-selectivity. fishersci.es
Transmetalation: The organoboron species transfers its organic group to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.com
The higher reactivity of the C-Br bond compared to the C-F bond in the oxidative addition step is the cornerstone of the site-selective functionalization of this compound via Suzuki-Miyaura coupling. This allows for a modular approach to the synthesis of complex quinazoline derivatives, where the C2 position can be functionalized first, followed by potential further modifications at the C6 position under different reaction conditions.
Buchwald-Hartwig Amination Reactions for Nitrogen-Based Linkages
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly effective for coupling aryl halides, such as this compound, with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org The transformation allows for the facile synthesis of 2-aminoquinazoline (B112073) derivatives, which are prevalent scaffolds in numerous biologically active compounds. scielo.brrtu.lv
The development of various catalyst systems, often involving palladium precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) and specialized phosphine ligands, has greatly expanded the scope of this reaction. chemspider.comacs.org These advancements allow the coupling of virtually any amine with aryl partners under relatively mild conditions. wikipedia.org For instance, the amination of 2-chloroquinazolines, a related halo-quinazoline, has been successfully used to synthesize inhibitors of various proteins. rtu.lv Similarly, the Buchwald-Hartwig amination of aryl tosylates has been demonstrated with a diverse array of amines, including arylamines and aliphatic amines, using a Pd/CM-phos catalyst system. orgsyn.org
A typical reaction setup involves the aryl halide (this compound), the desired amine, a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The choice of ligand is critical and can range from bidentate phosphines to sterically hindered monophosphine ligands to achieve high yields and functional group tolerance. wikipedia.orgorgsyn.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
| Aryl Halide | This compound | Electrophilic Partner |
| Amine | Primary or Secondary Amine | Nucleophilic Partner |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Facilitates C-N bond formation |
| Ligand | XantPhos, (±)-BINAP | Stabilizes Pd center, promotes reaction steps |
| Base | NaOBuᵗ (Sodium tert-butoxide) | Amine deprotonation |
| Solvent | Toluene, Dioxane | Reaction Medium |
This table presents generalized conditions based on typical Buchwald-Hartwig reactions. chemspider.comacs.org
Heck Coupling Reactions for Carbon-Carbon Bond Formation (e.g., in C-nucleoside synthesis)
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.com This methodology is highly valuable for the arylation or vinylation of olefins and has found significant application in the synthesis of complex molecules, including C-nucleosides. organic-chemistry.orgscispace.com C-nucleosides are structural analogues of natural N-nucleosides where the anomeric carbon of the sugar is bonded directly to a carbon atom of the heterocyclic base, offering greater metabolic stability. researchgate.net
The synthesis of 2-amino-6-fluoroquinazoline C-nucleosides has been accomplished using Heck coupling. scispace.comresearchgate.net In a key step, an unprotected 2-amino-4-bromo-6-fluoroquinazoline was coupled with a protected ribofuranoid glycal. scispace.com The reaction utilized a palladium catalyst, Pd(dba)₂, and a phosphine ligand, tris(tert-butyl)phosphine ((t-Bu)₃P), to afford the desired Heck product. scispace.com Subsequent chemical modifications, including desilylation and stereoselective reduction, yielded the final C-nucleoside. scispace.com This approach demonstrates the utility of the bromo-quinazoline scaffold in sophisticated C-C bond-forming reactions to create stable nucleoside mimics for biological studies. scispace.comresearchgate.net
Table 2: Heck Coupling for C-Nucleoside Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |
| 2-Amino-4-bromo-6-fluoroquinazoline | Protected Ribofuranoid Glycal | Pd(dba)₂ / (t-Bu)₃P | Heck Adduct for C-Nucleoside | scispace.com |
This table is based on the synthesis of a closely related C-nucleoside. scispace.com
Derivatization and Scaffold Modification
The this compound core is readily derivatized to generate libraries of compounds for structure-activity relationship (SAR) studies. The reactivity of the C2-bromo position is the primary driver for these modifications.
Synthesis of Aminoquinazoline Derivatives
The synthesis of 2-aminoquinazoline derivatives is a common and important transformation, given the prevalence of this moiety in pharmacologically active molecules. scielo.brnih.govnih.gov Starting from this compound, the most direct route to 2-aminoquinazolines is through palladium-catalyzed Buchwald-Hartwig amination, as detailed previously (Section 3.2.2). This method allows for the introduction of a wide variety of amino groups. mdpi.comsemanticscholar.org
Alternative methods for synthesizing the 2-aminoquinazoline scaffold, while not starting directly from the bromo-derivative, highlight the importance of this structural class. These include metal-free oxidative annulation from 2-aminobenzophenones and cyanamide (B42294) derivatives, and acid-mediated [4+2] annulation reactions. scielo.brnih.govmdpi.com For instance, 2-aminoquinazoline derivatives can be prepared from the reaction of 2-aminobenzophenones with cyanamide derivatives in DMF. scielo.br Another approach involves the reaction of 2-amino aryl ketones with N-benzyl cyanamides mediated by hydrochloric acid. mdpi.com While these methods build the ring system from different precursors, the functionalization of a pre-existing halo-quinazoline via nucleophilic substitution or cross-coupling remains a key strategy for diversification. mdpi.comsemanticscholar.org
Functionalization of Carboxylic Acid Moieties (e.g., esterification, amidation)
The bromo-substituent on the quinazoline ring can be transformed into other functional groups, including a carboxylic acid. This moiety can then serve as a handle for further derivatization through reactions like esterification and amidation. cymitquimica.comdergipark.org.trdergipark.org.tr
The synthesis of a quinazoline carboxylic acid from a bromo-precursor typically involves a metal-catalyzed carbonylation reaction or a lithium-halogen exchange followed by quenching with carbon dioxide. Once the quinazoline-2-carboxylic acid is formed, it can be readily converted into esters and amides. dergipark.org.trdergipark.org.tr
Esterification: The carboxylic acid can be reacted with various alcohols under acidic conditions (e.g., using sulfuric acid as a catalyst) to yield the corresponding quinazoline ester derivatives. dergipark.org.tr
Amidation: To synthesize amide derivatives, the carboxylic acid is often first converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). dergipark.org.trdergipark.org.tr This acyl chloride is then reacted with a primary or secondary amine to form the desired amide bond. dergipark.org.trscispace.com
These derivatization strategies significantly expand the chemical space accessible from the initial this compound scaffold, enabling the synthesis of compounds with diverse physicochemical properties. acs.orgrsc.org
Preparation of Thioquinazoline Analogues
Thioquinazoline derivatives, where an oxygen atom of a quinazolinone is replaced by sulfur, are another important class of related heterocycles. researchgate.net A common route to access 2-thioquinazoline analogues involves the synthesis of the corresponding 2-quinazolinone, which can then be thionated.
For example, 6-fluoro-4-quinazolinol can be prepared via the cyclization of 2-amino-5-fluorobenzoic acid with formamide. researchgate.netnih.gov The resulting hydroxyl group can be converted to a thiol (or thione tautomer) by treatment with a thionating agent such as phosphorus (V) sulfide (B99878) (P₄S₁₀). researchgate.netnih.gov This thioquinazoline can then be further functionalized at the sulfur atom, for instance, by reaction with alkyl halides to produce S-substituted thioquinazoline derivatives. researchgate.netnih.gov While this specific example relates to the C4 position, similar principles can be applied to synthesize 2-thioquinazoline analogues from the corresponding 2-quinazolinone precursor, which itself can be derived from this compound via hydrolysis.
Spectroscopic Characterization Methodologies in Research on 2 Bromo 6 Fluoroquinazoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-6-fluoroquinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular architecture.
Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the aromatic region of the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the quinazoline (B50416) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the fluorine atom. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their relative positions.
Expected ¹H NMR Spectral Characteristics for this compound:
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-4 | 8.5 - 9.0 | Singlet (s) | N/A |
| H-5 | 7.8 - 8.2 | Doublet of doublets (dd) | JH5-H7, JH5-F6 |
| H-7 | 7.6 - 8.0 | Doublet of doublets (dd) | JH7-H8, JH7-F6 |
| H-8 | 7.9 - 8.3 | Doublet (d) | JH8-H7 |
Note: The table presents predicted values based on general principles and data from similar heterocyclic compounds. Actual experimental values may vary.
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. The ¹³C NMR spectrum of this compound would display distinct signals for each of the eight carbon atoms in the quinazoline core. The chemical shifts would be influenced by the electronegativity of the attached atoms (N, Br, F) and their position within the heterocyclic system. Carbons directly bonded to electronegative atoms are expected to appear at a lower field (higher ppm).
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 120 - 125 |
| C-5 | 115 - 120 (doublet, JC5-F) |
| C-6 | 160 - 165 (doublet, JC6-F) |
| C-7 | 110 - 115 (doublet, JC7-F) |
| C-8 | 130 - 135 |
| C-8a | 145 - 150 |
Note: This is a predictive table. The presence of fluorine will cause splitting of the signals for nearby carbon atoms, which is a key diagnostic feature.
Fluorine-19 NMR is a highly sensitive technique used specifically to study fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C-6 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent protons (H-5 and H-7), providing further confirmation of its location.
Expected ¹⁹F NMR Spectral Data for this compound:
| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| F-6 | -100 to -120 | Doublet of doublets (dd) |
Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between H-5 and H-7, and between H-7 and H-8, confirming their connectivity in the benzene (B151609) part of the quinazoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for C-4, C-5, C-7, and C-8 based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (like C-2, C-4a, C-6, and C-8a) and for piecing together the entire molecular framework by observing long-range correlations. For instance, correlations between H-4 and C-2, C-4a, and C-8a would be expected.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be used to confirm its molecular formula, C₈H₄BrFN₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.
Expected HRMS Data for this compound:
| Ion | Calculated m/z for C₈H₄⁷⁹BrFN₂ | Calculated m/z for C₈H₄⁸¹BrFN₂ |
| [M]⁺ | 225.9618 | 227.9597 |
| [M+H]⁺ | 226.9696 | 228.9675 |
Note: The exact mass measurement provided by HRMS allows for the confident determination of the elemental formula.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the quinazoline ring and the carbon-halogen bonds.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=N stretch | 1620 - 1580 | Medium-Strong |
| Aromatic C=C stretch | 1580 - 1450 | Medium-Strong |
| C-F stretch | 1250 - 1150 | Strong |
| C-Br stretch | 700 - 600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectra of quinazoline derivatives typically exhibit distinct bands that correspond to specific electronic transitions. Generally, two main absorption bands are observed for the quinazoline core. researchgate.net The first, appearing at a shorter wavelength, is attributed to π → π* transitions within the aromatic system. researchgate.net The second band, found at a longer wavelength, is typically assigned to n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring. researchgate.net
The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinazoline ring. In the case of this compound, the bromo and fluoro substituents are expected to act as auxochromes, which can modify the absorption characteristics of the chromophoric quinazoline system. The electron-withdrawing nature of the fluorine atom at the 6-position can influence the energy of the molecular orbitals, potentially leading to a shift in the absorption maxima (λmax). researchgate.net
Research on various quinazoline derivatives has demonstrated that substitutions at different positions on the ring system significantly affect their optical properties. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in bathochromic (red) or hypsochromic (blue) shifts of the absorption bands.
To illustrate the typical UV-Vis absorption data for related compounds, the following table presents findings for several substituted quinazoline derivatives. It is important to note that these are analogous compounds, and their data is provided for illustrative purposes to indicate the expected spectral regions for this compound.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition | Reference |
|---|---|---|---|---|---|
| 2-(2-Hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one | Not Specified | 277 | Not Specified | π → π | nih.gov |
| 2-Thienylquinazolin-4(3H)-one derivative | Toluene | 410 | Not Specified | π → π | nih.gov |
| 2-(p-Tolyl)quinazoline | Acetonitrile (B52724) | 260, 325 | Not Specified | π → π, n → π | researchgate.net |
| 2-(4-Methoxyphenyl)quinazoline | Acetonitrile | 280, 350 | Not Specified | π → π, n → π | researchgate.net |
The analysis of the UV-Vis spectrum of this compound and its derivatives is crucial for understanding their electronic structure and predicting their behavior in various applications, including in the development of novel materials with specific optical properties. The conjugation within the quinazoline system, influenced by its substituents, dictates the energy of electronic transitions and, consequently, the wavelengths at which the molecule absorbs light.
Computational Chemistry and Molecular Modeling of 2 Bromo 6 Fluoroquinazoline
Density Functional Theory (DFT) Calculations
No published DFT studies were found for 2-Bromo-6-fluoroquinazoline. Such a study would theoretically provide insights into the following areas.
Electronic Structure and Reactivity Descriptors
Information regarding the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other reactivity descriptors for this compound is not available in the reviewed literature.
Conformational Analysis and Stability
A conformational analysis to determine the most stable geometric structure of this compound has not been reported.
Spectroscopic Parameter Prediction
There are no available predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound based on DFT calculations.
Molecular Docking Studies
No specific molecular docking studies featuring this compound have been published. This type of research would be instrumental in predicting its potential as a ligand for various biological targets.
Elucidation of Potential Binding Modes and Interactions
Without molecular docking data, the potential binding modes and specific interactions of this compound with enzyme active sites or other protein binding pockets remain unknown.
Ligand-Target Recognition and Interaction Prediction
The prediction of ligand-target recognition and the nature of these interactions for this compound has not been documented.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations provide critical insights into its conformational flexibility, stability, and dynamic interactions with its environment, such as a solvent or a biological target like an enzyme. mdpi.comoncotarget.com While specific MD simulation studies exclusively on this compound are not prevalent in public literature, the methodology is widely applied to substituted quinazolines to understand their behavior at an atomic level. nih.govnih.govfrontiersin.orginnovareacademics.in
An MD simulation of this compound would typically be initiated from a starting 3D conformation, often obtained from methods like X-ray crystallography or initial molecular modeling. The molecule is then placed in a simulated environment, commonly a box of water molecules to mimic physiological conditions, and the system's energy is minimized. The simulation then proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, often on the scale of nanoseconds. innovareacademics.inresearchgate.net
The primary analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the molecule has reached a stable conformational state within the simulation period. nih.govinnovareacademics.in In studies of quinazoline (B50416) derivatives bound to protein targets, a low and stable RMSD for the ligand indicates it remains securely in the binding pocket. innovareacademics.in
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues over the course of the simulation. This helps in identifying the more flexible or rigid parts of the molecule. For this compound, this could reveal the rotational freedom around the bond connecting a substituent, if any were present at the 2-bromo position, or the flexibility of the quinazoline ring system itself. oncotarget.comnih.gov
Interaction Analysis: When simulated with a biological target, MD can elucidate the dynamic nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov This analysis can reveal which interactions are stable and persistent throughout the simulation, providing a more accurate picture of the binding mode than static docking models.
The table below summarizes typical parameters that would be employed in an MD simulation study of a quinazoline derivative, based on published research on similar compounds.
| Parameter | Typical Value / Software | Purpose | Reference |
|---|---|---|---|
| Simulation Software | GROMACS, AMBER, Desmond | To run the molecular dynamics simulation algorithm. | mdpi.comnih.gov |
| Force Field | OPLS-2005, AMBER ff99SB-ILDN | A set of parameters to describe the potential energy of the system's atoms and bonds. | mdpi.cominnovareacademics.in |
| Solvent Model | TIP4PEW, SPC/E | Explicit water model to simulate an aqueous environment. | innovareacademics.in |
| Simulation Time | 10 - 200 ns | The duration of the simulation; longer times allow for the observation of slower conformational changes. | innovareacademics.inresearchgate.net |
| Temperature | 300 K | To simulate physiological temperature. | oncotarget.com |
| Pressure | 1 atm | To simulate physiological pressure. | oncotarget.com |
The following table illustrates the kind of hypothetical data that could be generated from an MD simulation of this compound bound to a hypothetical protein kinase target.
| Analysis Metric | Hypothetical Result | Interpretation | Reference |
|---|---|---|---|
| Ligand RMSD | Stable at 0.15 nm after 5 ns | The compound remains in a stable conformation within the binding site. | nih.govinnovareacademics.in |
| Protein RMSD | Stable at 0.25 nm | The overall protein structure is stable during the simulation. | nih.gov |
| Key Hydrogen Bonds | N1 of quinazoline with backbone NH of Leu855 (95% occupancy) | A highly stable and critical hydrogen bond is maintained throughout the simulation. | innovareacademics.in |
| Ligand RMSF | Low fluctuation (<0.1 nm) for the quinazoline core | The core scaffold of the molecule is rigid. | nih.gov |
Prediction of Synthetic Accessibility and Reaction Pathways
Computational methods are increasingly vital for evaluating the feasibility of synthesizing a novel chemical compound and for proposing potential synthetic routes.
Synthetic Accessibility Prediction
The synthetic accessibility (SA) of a molecule is a measure of how easily it can be synthesized. Computationally, this is often quantified with a synthetic accessibility score. This score is typically calculated based on an analysis of the molecule's structure, where contributions from different molecular fragments are summed and penalties are applied for features that increase synthetic difficulty, such as stereochemical complexity or non-standard ring structures. ambeed.comambeed.com The scores usually range from 1 (very easy to synthesize) to 10 (very difficult to synthesize). ambeed.com
Generative AI models used in drug discovery often incorporate SA scores to ensure the newly designed molecules are not only potent but also synthetically feasible. arxiv.orgarxiv.org For this compound, a computational tool would dissect the molecule into its constituent fragments (e.g., a substituted benzene (B151609) ring, a pyrimidine (B1678525) ring) and calculate a score based on the prevalence of these fragments and their connections in known chemical databases.
| Compound | Hypothetical Synthetic Accessibility Score | Interpretation | Reference |
|---|---|---|---|
| This compound | 2.5 | Considered relatively easy to synthesize, as it is composed of common heterocyclic and halogenated aromatic fragments. | ambeed.comambeed.com |
| Paclitaxel | ~7.8 | A complex natural product that is very difficult to synthesize. | ambeed.comambeed.com |
| Aspirin | 1.5 | A simple molecule that is very easy to synthesize. | ambeed.comambeed.com |
Prediction of Reaction Pathways
Modern approaches to predicting synthetic routes rely on artificial intelligence and machine learning, a field known as computer-aided synthesis planning (CASP) or retrosynthesis prediction. nscc-gz.cnchemrxiv.org These tools treat chemical reactions as a language, translating a product molecule's structure (represented as a SMILES string) into the structures of its precursor reactants. diva-portal.orggithub.io Template-free models, often based on Transformer neural networks, have shown significant success in predicting retrosynthetic steps for novel molecules, outperforming older template-based methods. nscc-gz.cnnih.gov
For this compound, a retrosynthesis prediction tool like IBM's RXN for Chemistry or SCROP would deconstruct the target molecule step-by-step to identify plausible starting materials. nscc-gz.cnreddit.comaccelerate.science The predicted pathway would likely be based on well-established reactions for quinazoline synthesis found in the chemical literature. mdpi.comnih.govnih.gov A plausible computationally-predicted pathway might involve the initial formation of a 6-fluoroquinazolin-4-one from a corresponding fluorinated anthranilic acid derivative, followed by halogenation steps. mdpi.comnih.gov For instance, the bromine at position 2 could be introduced via a Sandmeyer-type reaction on a 2-amino precursor, or by substitution of a different leaving group. The reactivity of different positions on the quinazoline ring, such as the higher electrophilicity at C2 and C4, is a key factor that computational models would consider. rsc.org
A predicted retrosynthetic pathway is presented below.
| Step | Product | Predicted Precursors | Reaction Type | Reference |
|---|---|---|---|---|
| 3 | This compound | 2-Amino-6-fluoroquinazoline + NaNO₂, HBr | Sandmeyer Reaction | mdpi.com |
| 2 | 2-Amino-6-fluoroquinazoline | 2,4-Dichloro-6-fluoroquinazoline + NH₃ | Nucleophilic Aromatic Substitution | mdpi.comnih.gov |
| 1 | 2,4-Dichloro-6-fluoroquinazoline | 6-Fluoroquinazolin-2,4(1H,3H)-dione + POCl₃ | Chlorination | arxiv.orgnih.gov |
Application of 2 Bromo 6 Fluoroquinazoline As a Synthetic Intermediate
Precursor for Construction of Complex Heterocyclic Frameworks
The 2-bromo-6-fluoroquinazoline core serves as an excellent starting point for the synthesis of more elaborate heterocyclic systems. The bromine atom at the C2 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups, effectively extending the heterocyclic framework.
For instance, synthetic routes have been developed for related halo-quinazolines that showcase this principle. In one approach, a regioselective Suzuki reaction is performed at the C4-position of a 2,4-dichloroquinazoline (B46505) intermediate, which is then followed by further functionalization. Current time information in Bangalore, IN. Similarly, related benzaldehyde (B42025) precursors can be used to construct the quinazoline (B50416) ring, which is then functionalized. The reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with urea (B33335), followed by treatment with phosphorus oxychloride, yields 7-bromo-2-chloro-5-fluoroquinazoline. nih.govmdpi.comnih.govresearchgate.net This intermediate contains two reactive halogen sites that can be selectively manipulated to build fused or poly-substituted heterocyclic structures.
Furthermore, multicomponent reactions (MCRs) represent an efficient strategy for constructing complex molecules around the quinazoline core. wiley.com While not starting directly from this compound, these methods illustrate how the quinazoline skeleton is central to diversity-oriented syntheses that generate fused heterocycles like quinolinoquinazolines and benzothiazoloquinazolines in a single step. wiley.com The reactivity of this compound makes it an ideal substrate for similar cascade or tandem reactions, where the initial coupling at the C2-position could trigger subsequent intramolecular cyclizations to yield novel, annulated ring systems.
Building Block in Medicinal Chemistry Leads for Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity—a process known as Structure-Activity Relationship (SAR) studies—is fundamental to drug design. This compound is an exemplary scaffold for such studies due to its modifiable positions.
One prominent example is the development of non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Researchers identified 6-bromo-4-anilinoquinazolines as potent hits and proceeded to explore the SAR. mdpi.com They systematically varied the substituent at the 6-position of the quinazoline ring (exploring other halogens like fluoro and chloro) and on the C4-aniline ring. mdpi.com This study revealed that while 6-bromo, 6-chloro, and 6-fluoro quinazolines all showed similar high potency, modifications on the aniline (B41778) substituent were highly sensitive to change, demonstrating the utility of the halo-quinazoline core in fine-tuning pharmacological activity. mdpi.com
Another study focused on developing inhibitors for Aurora A kinase, a target in cancer therapy. mdpi.comnih.govfluorochem.co.uk A series of derivatives based on a 2-phenyl-8-fluoroquinazoline-4-carboxylic acid scaffold were synthesized, including a key intermediate, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ). mdpi.comfluorochem.co.uknih.gov The SAR study showed that halogen substitutions on the terminal phenyl ring were crucial for activity. mdpi.comnih.gov
The following interactive table summarizes SAR findings for quinazoline derivatives in mGlu5 antagonism, illustrating how substitutions on the core scaffold influence potency.
| Compound ID | Quinazoline 6-Substituent | C4-Aniline 3-Substituent | Potency (IC₅₀, nM) |
| 1 | Bromo | Chloro | 29 |
| 8 | Fluoro | Chloro | 20 |
| 9 | Chloro | Chloro | 36 |
| 2 | Bromo | H | 1200 |
| 3 | Bromo | Fluoro | 50 |
| 4 | Bromo | Bromo | 25 |
| 5 | Bromo | Methyl | 32 |
| 32 | Fluoro | Bromo | 37 |
| 33 | Fluoro | Methyl | 120 |
Data sourced from a study on mGlu5 antagonists. mdpi.com
These examples underscore the role of halo-fluoroquinazolines as a foundational template for generating focused compound libraries to probe the specific interactions between a ligand and its biological target.
Integration into Macrocyclic and Peptide-Based Structures
The incorporation of heterocyclic scaffolds into macrocycles and peptides is a modern strategy to create conformationally constrained molecules with improved potency, selectivity, and metabolic stability. The this compound moiety is well-suited for this purpose, with its C2-bromo group acting as a convenient handle for conjugation or cyclization.
Macrocycle Synthesis: Macrocyclization of molecules containing a quinazoline core has been successfully demonstrated in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. In one approach, a linker is first attached to the quinazoline scaffold via a Mitsunobu reaction or nucleophilic substitution. ingentaconnect.com This is followed by an intramolecular nucleophilic substitution reaction, often using a strong base like sodium hydride, to close the ring and form the final macrocycle. ingentaconnect.com The 2-bromo position of this compound provides a reactive site for attaching such linkers, which can then be cyclized by reacting with another functional group elsewhere on the molecule. This strategy allows for precise control over the size and conformation of the resulting macrocycle.
Peptide Conjugation: Conjugating heterocyclic moieties to peptides can significantly enhance their biological activity. Studies have shown that attaching quinazolinone derivatives to short peptide sequences, such as analogues of the antimicrobial peptide Bactenecin7, can lead to conjugates with antimicrobial potency several times higher than the parent peptide or standard drugs. nih.govresearchgate.net The synthesis typically involves coupling a quinazolinone containing a carboxylic acid linker to the N-terminus of a peptide using standard peptide coupling reagents like EDCI/HOBt. researchgate.netderpharmachemica.com The this compound can be readily converted into a suitable derivative for peptide conjugation, for example, by a palladium-catalyzed carbonylation to install an ester, followed by hydrolysis to the carboxylic acid, which can then be activated for amide bond formation with a peptide. rsc.org
These approaches highlight the utility of the quinazoline scaffold as a platform for creating complex, hybrid structures that bridge the gap between traditional small molecules and larger biologics.
Strategies for Generation of Molecular Diversity and Compound Libraries
Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening. This compound is an excellent starting scaffold for DOS due to the presence of multiple, orthogonally reactive sites. The C2-bromo and C4-positions are particularly useful for introducing molecular diversity.
A common strategy involves a stepwise functionalization approach. First, the highly reactive C2-bromine can be subjected to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a first point of diversity. Following this initial transformation, the less reactive C4-position can be targeted. For example, if the starting material is a 2-bromo-4-chloro-6-fluoroquinazoline, the C4-chloro group can be displaced by various nucleophiles (amines, alcohols, thiols) in a nucleophilic aromatic substitution (SNAr) reaction.
This combinatorial approach allows for the generation of a large library of compounds from a single, common intermediate. For example, reacting a 2-aryl-4-chloro-6-fluoroquinazoline (obtained via a Suzuki reaction on the 2-bromo-4-chloro precursor) with a panel of 50 different amines would yield a library of 50 unique final products. If the initial Suzuki reaction was performed with 20 different boronic acids, the library size expands to 1,000 compounds (20 x 50).
This strategy is evident in the development of A2A adenosine (B11128) receptor antagonists, where 6-bromo-2-chloro-4-arylquinazolines were reacted with a variety of amines at the C2-position to explore the chemical space and optimize binding affinity. Current time information in Bangalore, IN. The generation of such focused libraries is a cornerstone of modern drug discovery, enabling the efficient exploration of SAR and the identification of novel therapeutic leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
